molecular formula C18H19N3O5 B5768148 N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

Cat. No. B5768148
M. Wt: 357.4 g/mol
InChI Key: WUMYJUFLFMXWON-UHFFFAOYSA-N
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Description

N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide, also known as Compound 1, is a novel chemical compound with potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 1 is not yet fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. This compound 1 has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound 1 has also been shown to have anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 1 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of various cancer cell lines. However, there are also some limitations to using this compound 1 in lab experiments. It has been shown to have low solubility in aqueous solutions, which may limit its effectiveness in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound 1.

Future Directions

There are several future directions for research on N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 1. One area of research could focus on optimizing the synthesis method to improve the solubility and effectiveness of this compound 1 in lab experiments. Another area of research could focus on further elucidating the mechanism of action of this compound 1 and identifying potential side effects. Additionally, research could focus on exploring the potential applications of this compound 1 in the treatment of various diseases, beyond cancer.

Synthesis Methods

N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 1 can be synthesized using a multistep synthetic route. The first step involves the reaction of 2,3-dimethylphenol with acetyl chloride to form 2,3-dimethylphenyl acetate. The second step involves the reaction of 2,3-dimethylphenyl acetate with potassium carbonate and 4-nitrobenzaldehyde to form 2-(4-nitrophenyl)-3,3-dimethyl-2-oxopropanenitrile. The final step involves the reaction of 2-(4-nitrophenyl)-3,3-dimethyl-2-oxopropanenitrile with guanidine hydrochloride to form this compound 1.

Scientific Research Applications

N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide 1 has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. This compound 1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 1 has been shown to have anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(2,3-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12-4-3-5-16(13(12)2)25-11-18(22)26-20-17(19)10-14-6-8-15(9-7-14)21(23)24/h3-9H,10-11H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMYJUFLFMXWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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